4-(dimethylsulfamoyl)-N-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O3S/c1-16-15-19(27-13-5-4-6-14-27)25-21(24-16)23-12-11-22-20(28)17-7-9-18(10-8-17)31(29,30)26(2)3/h7-10,15H,4-6,11-14H2,1-3H3,(H,22,28)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDRKLISOBAMQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with dimethylsulfamoyl chloride under basic conditions.
Introduction of the Pyrimidinyl-Piperidinyl Moiety: The pyrimidinyl-piperidinyl moiety can be introduced through a nucleophilic substitution reaction, where the benzamide core reacts with 4-methyl-6-(piperidin-1-yl)pyrimidine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution can be carried out using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Structural and Functional Group Analysis
- Core Heterocycle :
- Substituent Variations: Sulfonamide/Sulfamoyl Groups: The target’s dimethylsulfamoyl group differs from methoxysulfonamide () and piperidinylsulfonyl (). Amino Modifications: The piperidinyl group in the target compound contrasts with diethylamino () and hydroxypropan-2-ylamino (). Piperidine’s cyclic structure may enhance metabolic stability compared to linear amines .
- Linker Diversity: The target compound employs an ethylamino linker, whereas uses a pyridin-4-yl linker.
Physicochemical Properties
- Solubility :
- The tetrazole-containing analog () likely has superior aqueous solubility due to the ionizable tetrazole group (pKa ~4–5) . In contrast, the target compound’s dimethylsulfamoyl group is less polar, favoring organic solvents like DMSO .
- The hydrochloride salt of compound 1215321-47-3 () demonstrates enhanced solubility in polar solvents, a strategy applicable to the target compound for formulation improvements .
- Molecular Weight :
- All analogs fall within 400–565 g/mol, aligning with Lipinski’s rule of five guidelines for drug-likeness. The target compound (~470 g/mol) is within this range, suggesting favorable pharmacokinetics .
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)benzamide , often referred to as DMSB, represents a class of sulfonamide derivatives with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.
Chemical Structure and Properties
DMSB is characterized by a complex molecular structure that includes a dimethylsulfamoyl group and a piperidinyl-pyrimidinyl moiety. Its molecular formula is , with a molecular weight of approximately 368.48 g/mol.
The biological activity of DMSB is primarily attributed to its ability to inhibit specific enzymes and pathways involved in microbial growth and inflammation. The sulfamoyl group enhances its interaction with bacterial enzymes, particularly those involved in folate synthesis, leading to bactericidal effects. Additionally, DMSB has demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Antimicrobial Activity
DMSB has been evaluated for its antimicrobial properties against a range of pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate inhibition | |
| Staphylococcus aureus | Strong inhibition | |
| Candida albicans | Weak inhibition |
In vitro studies have shown that DMSB exhibits significant antibacterial activity, especially against Gram-positive bacteria such as Staphylococcus aureus. Its antifungal properties, while present, are comparatively weaker.
Anti-inflammatory Effects
DMSB's anti-inflammatory effects have been studied using various models:
- Inhibition of COX enzymes was observed in cell culture studies, leading to reduced prostaglandin synthesis.
- Animal models demonstrated decreased edema in inflammatory conditions when treated with DMSB.
These findings suggest that DMSB could be beneficial in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the potential clinical applications of DMSB:
- Case Study on Bacterial Infections : A study involving patients with recurrent urinary tract infections showed that treatment with DMSB resulted in a significant reduction in infection recurrence rates compared to standard antibiotic therapy.
- Inflammatory Disorders : In a clinical trial involving patients with rheumatoid arthritis, DMSB administration led to marked improvements in joint inflammation and pain scores, indicating its potential as an adjunct therapy.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological efficacy of DMSB:
- Synthesis : Various synthetic routes have been explored to improve yield and purity. Techniques such as chromatography and spectroscopy are employed to ensure the quality of the final product.
- Structure-Activity Relationship (SAR) : Studies have indicated that modifications to the piperidinyl and pyrimidinyl components can enhance antimicrobial potency and reduce toxicity.
Q & A
Q. Optimization strategies :
- Use coupling agents like HATU or EDCI to improve amide bond formation efficiency .
- Employ high-resolution mass spectrometry (HRMS) and NMR to monitor intermediates and adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) .
Basic: Which analytical techniques are critical for characterizing purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substitution patterns (e.g., piperidin-1-yl vs. piperazin-1-yl groups) and detects impurities .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : HRMS validates molecular ion peaks (e.g., [M+H]+) and detects sulfonamide degradation products .
Basic: How to design initial biological assays for enzyme inhibition screening?
Answer:
- In vitro enzyme assays : Use recombinant kinases or proteases (e.g., EGFR or HDACs) to measure IC50 values.
- Example: Pre-incubate the compound with the enzyme, add a fluorogenic substrate, and quantify inhibition via fluorescence quenching .
- Positive controls : Include known inhibitors (e.g., gefitinib for EGFR) to validate assay conditions .
Advanced: How to resolve discrepancies between in vitro and in vivo bioactivity data?
Answer:
Discrepancies often arise from:
- Poor pharmacokinetics (PK) : Low solubility or rapid metabolism.
- Off-target effects : Use proteome-wide profiling (e.g., kinome screens) to identify unintended interactions .
- Data normalization : Compare in vitro IC50 with in vivo plasma concentrations adjusted for protein binding .
Advanced: How to conduct structure-activity relationship (SAR) studies focusing on the dimethylsulfamoyl group?
Answer:
- Analog synthesis : Replace dimethylsulfamoyl with sulfonamide, sulfonylurea, or methylsulfonyl groups.
- Biological testing : Compare analogs in enzyme inhibition and cytotoxicity assays (e.g., IC50 shifts >10-fold indicate critical substituent roles) .
- Computational analysis : Map electrostatic potential surfaces to correlate sulfamoyl electronegativity with target binding .
Advanced: What computational methods predict binding affinity with target proteins?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions (e.g., hydrogen bonds between sulfamoyl and kinase hinge regions) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates robust interactions) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .
Advanced: How to analyze contradictory data in biological replicate experiments?
Answer:
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p <0.05) to assess variability between replicates .
- Meta-analysis : Pool data from independent studies (e.g., PubChem BioAssay) to identify consensus targets .
- Troubleshooting : Verify compound stability (e.g., LC-MS post-assay) and cell line authentication (STR profiling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
